

2,4-Dimethoxythiazole vs. 2,4-Dimethylthiazole biological activity

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Compound of Interest

Compound Name: 2,4-Dimethoxythiazole

Cat. No.: B8634225

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Comparative Guide: 2,4-Dimethoxythiazole vs. 2,4-Dimethylthiazole

Executive Summary

The core distinction between these two compounds lies in their primary application domain: 2,4-Dimethylthiazole is a naturally occurring, lipophilic flavorant with well-documented metabolic pathways, whereas **2,4-Dimethoxythiazole** is primarily a synthetic intermediate and pharmacophore used to modulate electronic properties in medicinal chemistry (e.g., MMP inhibitors). While the dimethyl variant is bioactive as an olfactory stimulant and metabolic substrate, the dimethoxy variant serves as a polar, electron-rich scaffold for optimizing drug-target interactions.

Chemical & Physical Profile Comparison

The structural substitution of methyl groups ($-\text{CH}_3$) with methoxy groups ($-\text{OCH}_3$) significantly alters the physicochemical landscape of the thiazole core, impacting solubility, lipophilicity, and metabolic stability.

Feature	2,4-Dimethylthiazole	2,4-Dimethoxythiazole
CAS Number	541-58-2	1055074-93-5
Structure	Thiazole ring with methyls at C2, C4	Thiazole ring with methoxys at C2, C4
Molecular Weight	113.18 g/mol	145.18 g/mol
LogP (Lipophilicity)	~1.8 (Lipophilic)	~0.9 – 1.2 (Predicted, More Polar)
Primary State	Colorless to pale yellow liquid	Solid / Crystalline powder
Odor Profile	Nutty, meaty, coffee-like (High impact)	Low odor / Odorless (Non-volatile)
Primary Utility	Flavoring agent (FEMA 3267), Solvent	Drug intermediate, MMP Inhibitor scaffold
Electronic Effect	Inductive donation (+I), Hyperconjugation	Mesomeric donation (+M), H-bond acceptor

Biological Activity: 2,4-Dimethylthiazole[1]

This compound is biologically active primarily through olfactory receptors and hepatic metabolism. It is a "Generally Recognized As Safe" (GRAS) substance used widely in the food industry.

A. Olfactory & Sensory Activity

- Mechanism: Acts as a potent ligand for specific G-protein coupled olfactory receptors (ORs). The hydrophobic methyl groups facilitate binding to the hydrophobic pockets of receptors responsible for "roasted" or "nutty" perception.
- Threshold: Detection threshold is extremely low (ppb range), making it a high-impact aroma chemical.

B. Metabolism & Toxicology

- **Metabolic Pathway:** It undergoes oxidative metabolism in the liver, primarily catalyzed by Cytochrome P450 enzymes (likely CYP2E1).
- **Key Metabolites:**
 - **N-Oxide formation:** Oxidation of the thiazole nitrogen.
 - **S-Oxidation:** Formation of sulfoxides/sulfones (though less common for thiazoles than thiophenes).
 - **Methyl Oxidation:** Hydroxylation of the methyl groups to form hydroxymethyl derivatives, which are then conjugated and excreted.
- **Toxicity:** Moderate acute toxicity (Mouse IP LD50: ~250 mg/kg). High concentrations can cause irritation to respiratory mucosa due to its volatility.

Biological Activity: 2,4-Dimethoxythiazole

Unlike its dimethyl counterpart, **2,4-dimethoxythiazole** is not a sensory agent. Its biological value lies in its role as a bioisostere in drug design.

A. Medicinal Chemistry Utility (MMP Inhibitors)

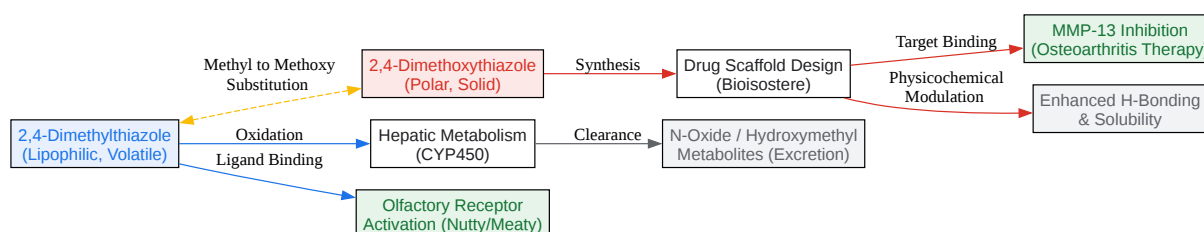
- **Target:** Matrix Metalloproteinases (MMPs), specifically MMP-13 (Collagenase 3).
- **Mechanism:** The **2,4-dimethoxythiazole** moiety acts as a core scaffold. The methoxy groups function as:
 - **Hydrogen Bond Acceptors:** The oxygen atoms can accept H-bonds from enzyme backbone residues, improving binding affinity compared to the non-polar dimethyl analog.
 - **Electronic Modulators:** The methoxy groups increase electron density in the thiazole ring via the mesomeric effect (+M), altering the pKa of the nitrogen and potentially influencing metal coordination (Zinc binding in MMPs).
- **Experimental Data:** Derivatives incorporating this core have shown IC50 values in the nanomolar (nM) range for MMP inhibition, reducing extracellular matrix degradation in osteoarthritis models.

B. Antimicrobial Potential (SAR Insights)

- Direct Activity: The unsubstituted **2,4-dimethoxythiazole** molecule has negligible antimicrobial activity.
- Derivatives: When coupled with hydrazones or sulfonamides, the dimethoxy-thiazole core enhances potency against Gram-negative bacteria (*E. coli*) by increasing polarity and cell membrane permeability compared to the more lipophilic dimethyl analogs.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the divergent pathways of these two compounds: one towards metabolic clearance (Dimethyl) and the other towards target inhibition (Dimethoxy).



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Caption: Divergent biological fates: 2,4-Dimethylthiazole acts as a sensory ligand and metabolic substrate, while **2,4-Dimethoxythiazole** serves as a stable pharmacophore for enzyme inhibition.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dimethylthiazole (Hantzsch Method)

Use this standard protocol to generate the dimethyl reference standard.

- Reagents: Thioacetamide (10 mmol), Bromoacetone (10 mmol), DMF (5 mL).

- Procedure:
 - Dissolve thioacetamide and bromoacetone in DMF in a pressure tube.
 - Seal and heat at 60°C for 1 hour.
 - Cool to room temperature and dilute with saturated aqueous NH₄Cl.
 - Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.
 - Purification: Silica gel chromatography (Hexane/EtOAc).
- Yield: Expect ~99% yield of a white solid/pale liquid.
- Validation: ¹H NMR (CDCl₃) should show distinct singlets for methyl groups at C2 and C4.

Protocol B: In Vitro Antimicrobial Susceptibility Assay

Applicable for testing derivatives of both scaffolds.

- Preparation: Dissolve test compounds (Dimethyl vs. Dimethoxy derivatives) in DMSO to a stock concentration of 10 mM.
- Medium: Mueller-Hinton Broth (MHB).
- Inoculum: Adjust bacterial suspension (*S. aureus* ATCC 29213, *E. coli* ATCC 25922) to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
- Plate Setup:
 - Use 96-well microtiter plates.
 - Perform serial 2-fold dilutions of compounds (Range: 512 µg/mL to 0.5 µg/mL).
 - Add 100 µL of bacterial suspension to each well.
- Incubation: 37°C for 18–24 hours.

- Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via absorbance at 600 nm.
 - Note: Dimethylthiazole is volatile; seal plates tightly to prevent cross-contamination via vapor phase.

References

- PubChem.2,4-Dimethylthiazole (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Thiazole derivatives. WHO Food Additives Series. Available at: [\[Link\]](#)
- Google Patents.US6924276B2 - Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors. (Citing **2,4-dimethoxythiazole** as intermediate).
- NIST Chemistry WebBook.Thiazole, 2,4-dimethyl- Spectral Data. National Institute of Standards and Technology.[1] Available at: [\[Link\]](#)

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Sources

- 1. Thiazole, 2,4-dimethyl- [\[webbook.nist.gov\]](http://webbook.nist.gov)
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